Cas no 847191-39-3 (1,3-dimethyl-5-(methylsulfanyl)-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione)

1,3-dimethyl-5-(methylsulfanyl)-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione structure
847191-39-3 structure
Product Name:1,3-dimethyl-5-(methylsulfanyl)-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione
CAS No:847191-39-3
MF:C13H12N4O2S2
MW:320.389979362488
CID:6565995
Update Time:2025-07-15

1,3-dimethyl-5-(methylsulfanyl)-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 1,3-dimethyl-5-(methylsulfanyl)-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione
    • Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(methylthio)-7-(2-thienyl)-
    • Inchi: 1S/C13H12N4O2S2/c1-16-10-8(12(18)17(2)13(16)19)11(20-3)15-9(14-10)7-5-4-6-21-7/h4-6H,1-3H3
    • InChI Key: FCIXKOVTTYQLSC-UHFFFAOYSA-N
    • SMILES: C1(=O)N(C)C(=O)C2=C(SC)N=C(C3SC=CC=3)N=C2N1C

Experimental Properties

  • Density: 1.53±0.1 g/cm3(Predicted)
  • Boiling Point: 425.6±55.0 °C(Predicted)
  • pka: 1.06±0.20(Predicted)

1,3-dimethyl-5-(methylsulfanyl)-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione Pricemore >>

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Additional information on 1,3-dimethyl-5-(methylsulfanyl)-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione

Introduction to 1,3-dimethyl-5-(methylsulfanyl)-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione (CAS No. 847191-39-3)

The compound 1,3-dimethyl-5-(methylsulfanyl)-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione (CAS No. 847191-39-3) represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry. Its unique structural features, encompassing a diazino[4,5-d]pyrimidine core substituted with dimethyl, methylsulfanyl, and thiophen-2-yl groups, make it an intriguing candidate for further exploration in drug discovery and medicinal chemistry.

This compound belongs to a class of heterocyclic scaffolds that have garnered considerable attention due to their ability to modulate various biological pathways. The presence of the diazino moiety introduces rigidity and potential for interactions with biological targets, while the thiophene ring adds another layer of structural complexity that can influence pharmacokinetic properties. The methylsulfanyl substituent at the 5-position may contribute to solubility and metabolic stability, which are critical factors in drug development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the diazino[4,5-d]pyrimidine scaffold can interact with enzymes and receptors involved in cancer metabolism and inflammation pathways. This has opened up new avenues for investigating its potential as an anti-cancer agent or an anti-inflammatory drug.

The thiophen-2-yl group is particularly noteworthy due to its known bioisosteric properties with other heterocyclic systems. It has been shown to enhance binding affinity and selectivity when incorporated into drug molecules. In particular, derivatives of thiophene-based compounds have demonstrated efficacy in treating neurological disorders and infectious diseases. The combination of these structural elements in 1,3-dimethyl-5-(methylsulfanyl)-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione suggests a multifaceted pharmacological profile that warrants further investigation.

In vitro studies have begun to elucidate the biological activity of this compound. Preliminary results indicate that it exhibits inhibitory effects on certain kinases and transcription factors implicated in tumor growth and progression. The dimethyl groups at the 1-position may play a role in stabilizing the molecule’s conformation in solution or within the binding pocket of a target protein. Additionally, the electron-withdrawing nature of the methylsulfanyl group could modulate reactivity and interactions with biological systems.

The synthesis of this compound presents an interesting challenge due to its complex architecture. Traditional synthetic routes involving multi-step organic transformations have been explored. However, recent methodologies leveraging transition-metal catalysis have shown promise in streamlining the process while maintaining high yields and purity. These advances could facilitate large-scale production for preclinical studies.

The potential therapeutic applications of 1,3-dimethyl-5-(methylsulfanyl)-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione are vast. Beyond its anti-cancer properties, it may also exhibit neuroprotective effects due to its ability to cross the blood-brain barrier and interact with central nervous system receptors. Furthermore, its anti-inflammatory potential makes it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Future research will focus on optimizing synthetic routes to improve scalability and cost-effectiveness. Additionally, exploring derivatives of this compound by modifying substituents at various positions could lead to novel analogs with enhanced potency or selectivity. Collaborative efforts between synthetic chemists and biologists will be essential in unraveling its full pharmacological spectrum.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like this one. Predictive models can rapidly screen large chemical libraries for molecules with desired properties based on their structural features. This approach has already been instrumental in identifying lead compounds for several therapeutic areas.

In conclusion,1,3-dimethyl-5-(methylsulfanyl)-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3diazino4,,5-dpyrimidine–2,4–dione (CAS No. 847191–39–3) is a structurally complex yet promising molecule with significant therapeutic potential. Its unique combination of functional groups makes it an attractive candidate for further exploration in pharmaceutical research. As our understanding of biological pathways continues to evolve, this compound may play a pivotal role in developing next-generation therapeutics.

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